Picloxydine

Content Navigation

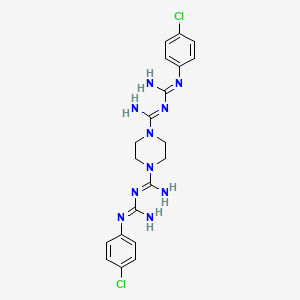

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Chemical and Physical Properties of Picloxydine

The following table consolidates the fundamental chemical and physical data for picloxydine:

| Property | Value / Description |

|---|---|

| CAS Number | 5636-92-0 [1] [2] |

| Molecular Formula | C₂₀H₂₄Cl₂N₁₀ [1] [2] |

| Molecular Weight | 475.38 g/mol [1] [2] |

| Common Name | This compound [2] |

| Chemical Structure | A heterocyclic bis-biguanide [1] [3] |

| Density | 1.50 ± 0.1 g/cm³ [1] |

| Boiling Point | 703.8 °C at 760 mmHg [2] |

| Flash Point | 379.5 °C [2] |

| Storage Condition | Store in a cool, dry place [1] |

Therapeutic Applications and Biological Activity

This compound's primary documented use is as a topical antiseptic.

| Aspect | Description |

|---|---|

| Primary Activity | Antibacterial and antiplaque agent [1] [2]. |

| Mechanism of Action | As a biguanide, its activity is often attributed to the disruption of bacterial cell membranes [3]. Its structural features are similar to the amino acid arginine, and it carries a highly electron-rich π-conjugated functional moiety [3]. |

| Key Applications | - Ophthalmic Care: Used in eye drops (e.g., marketed as Vitabact) for conditions like trachoma and for prophylaxis before and after intravitreal injections to prevent infectious complications [4] [3].

- Oral Care: Shows effectiveness in reducing oral aerobic and anaerobic organisms [2].

- Surface Disinfection: Formulated in disinfectants for non-autoclavable hospital equipment [1]. |

Experimental Data and Protocols

Recent clinical studies have evaluated the efficacy of this compound for ocular use. The table below summarizes a key in-vitro methodology and findings.

| Experimental Element | Details |

|---|---|

| Study Objective | To evaluate the efficacy of this compound (Vitabact) against conjunctival bacterial isolates, including antibiotic-resistant strains [4]. |

| Methodology | Microdilution Test: Used to determine the Minimal Inhibition Concentration (MIC) of this compound against bacterial isolates from patient conjunctival swabs [4]. |

| Tested Isolates | Coagulase-negative Staphylococci (CoNS), including multidrug-resistant (MDR) strains, Staphylococcus aureus, and Pseudomonas aeruginosa [4]. |

| Key Findings | - MIC: this compound showed a bactericidal effect against Staphylococci (both antibiotic-resistant and susceptible) with an MIC ≥ 13.56 µg/mL [4].

- Direct Exposure: Incubation of bacteria for 15 minutes in a commercial Vitabact eye drop solution (434 µg/mL) resulted in a total loss of colony-forming units (CFU) for all tested isolates, including P. aeruginosa [4]. | | Conclusion | The confirmed efficacy against conjunctival bacteria, including MDR strains, makes this compound a promising agent for preventing injection-associated infections [4]. |

Visualizing the Experimental Workflow

The following diagram illustrates the experimental workflow used to determine the efficacy of this compound in the cited ophthalmic study.

Experimental workflow for evaluating this compound's efficacy against ocular pathogens.

The Biguanide Pharmacophore and this compound's Place

This compound belongs to the biguanide family, which shares a common N–C(N)N–C(N)N functional group [3]. This structure is electron-rich and often exists in a protonated state under physiological conditions, which is crucial for its biological activity [3].

The diagram below situates this compound within the broader context of therapeutically important biguanides.

This compound's classification within the biguanide family of therapeutic agents.

References

Picloxydine electrostatic binding bacterial cell walls

Mechanism of Action: Electrostatic Disruption

Picloxydine is a cationic biguanide antiseptic. Its mechanism begins with the electrostatic attraction between its positively charged molecules and the negatively charged components of the bacterial cell surface, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria [1].

- Binding and Surface Neutralization: The initial binding can be quantified by measuring the reduction of the bacterial surface's zeta potential using an instrument like a Zetasizer Nano ZS analyzer. Increasing concentrations of this compound progressively neutralize the negative charge on the cell wall [2].

- Structural Damage and Lysis: Following binding, the antiseptic disrupts the cell wall and plasma membrane. Electron microscopy studies confirm a destructive effect on these structures, leading to cell lysis and the release of intracellular components [2] [3]. This ultimate bactericidal effect is cause by the compromise of cell membrane integrity.

The diagram below illustrates this multi-step mechanism of action.

Quantitative Efficacy Data

This compound demonstrates potent bactericidal activity against a range of bacteria, including antibiotic-resistant strains. The tables below summarize key efficacy metrics.

Table 1: Bactericidal Concentration of this compound Against Bacterial Species

| Bacterial Species / Group | Key Finding | Minimum Bactericidal Concentration (MBC) / Effective Dose | Citation |

|---|---|---|---|

| Coagulase-Negative Staphylococci (CNS) (including multidrug-resistant strains) | Highly effective regardless of antibiotic resistance | 31.2 µg/mL (Bactericidal) | [3] |

| Pseudomonas aeruginosa (Conjunctival isolate) | Most resistant among tested Gram-negative bacteria | Required a higher concentration (study-specific value not stated) | [2] |

| Escherichia coli (Conjunctival isolate) | Susceptible to bactericidal action | Required a higher concentration (study-specific value not stated) | [2] |

| General Ocular Flora (In vitro model) | - | 0.0008% (Minimal Bactericidal Concentration of related antiseptic CHX) | [1] |

Table 2: Key Experimental Parameters for Zeta Potential Measurement

| Parameter | Description / Value |

|---|---|

| Core Measurement | Change in zeta potential of bacterial cell surface |

| Instrumentation | Zetasizer Nano ZS analyzer |

| Method | Bacterial cells are suspended and titrated with increasing amounts of this compound dihydrochloride |

| Key Outcome | Neutralization of the negative surface charge indicates binding saturation |

Experimental Protocols for Key Assays

For researchers aiming to validate or explore this compound's effects, here are methodologies for two critical experiments.

Determining Bactericidal Concentration (Broth Dilution Method)

This standard method determines the minimum concentration of this compound that kills bacteria.

- Procedure:

- Prepare a series of tubes containing a liquid nutrient broth (e.g., Mueller-Hinton Broth).

- Perform serial two-fold dilutions of this compound dihydrochloride in the broth to create a range of concentrations (e.g., from 100 µg/mL down to 1 µg/mL).

- Inoculate each tube with a standardized suspension of the test bacterium (approximately (1-5 \times 10^5 ) CFU/mL).

- Incubate the tubes at (35\pm2^\circ C) for 18-24 hours.

- Identify the Minimum Bactericidal Concentration (MBC) as the lowest concentration of this compound that results in no visible growth. To confirm bactericidal (vs. bacteriostatic) activity, subculture broth from tubes showing no growth onto antibiotic-free agar plates. The MBC is the lowest concentration that prevents growth on the subculture, achieving (\geq 99.9%) killing of the initial inoculum [2] [3].

Visualizing Ultrastructural Damage (Electron Microscopy)

Electron microscopy provides direct visual evidence of this compound-induced damage to cellular structures.

- Procedure:

- Treat a bacterial culture with this compound dihydrochloride at the predetermined MBC for a specified time (e.g., 1-2 hours).

- Centrifuge the cells to form a pellet and remove the supernatant.

- Fixation: Fix the cell pellet primarily with glutaraldehyde (e.g., 2.5% in a cacodylate buffer) followed by a secondary fixative such as osmium tetroxide. This process preserves the cellular ultrastructure.

- Dehydration: Dehydrate the fixed samples using a graded series of ethanol or acetone.

- Embedding and Sectioning: Embed the dehydrated samples in a resin (e.g., EPON or Spurr's). Once polymerized, use an ultramicrotome to cut ultra-thin sections (60-90 nm).

- Staining and Imaging: Stain the sections with heavy metals (e.g., uranyl acetate and lead citrate) to enhance contrast. Observe and image the samples using a transmission electron microscope (TEM) or a scanning electron microscope (SEM). The two-beam microscope Quanta 200 3D has been used for this purpose [2]. Expected findings include visible disruption of the cell wall, loss of membrane integrity, and leakage of intracellular contents.

Research Context and Significance

This compound's action must be understood within the broader context of bacterial cell wall biology and the growing challenge of antimicrobial resistance.

- The Bacterial Cell Wall Target: The bacterial cell wall, primarily composed of peptidoglycan, is an essential structure that provides rigidity and protects against osmotic lysis [4]. Its surface is rich with anionic polymers, making it a prime target for cationic antiseptics like this compound [5] [6].

- Role in Addressing Antibiotic Resistance: The global rise of antimicrobial resistance (AMR) is a critical public health threat [1]. As an antiseptic with a physical mechanism of action, this compound presents a promising alternative to traditional antibiotics for prophylaxis. Its use in preoperative skin and conjunctival preparation, such before intravitreal injections, can significantly reduce the risk of postoperative infections like endophthalmitis without contributing to the development of AMR [2] [1].

References

- 1. The Rising Importance of Antiseptics in Ophthalmology [link.springer.com]

- 2. [Antibacterial effect of the antiseptic this compound dihydrochloride on...] [pubmed.ncbi.nlm.nih.gov]

- 3. Sensitivity of antibiotic resistant coagulase-negative... | CoLab [colab.ws]

- 4. : Bacteria – General Microbiology Cell Walls [open.oregonstate.education]

- 5. Breaking down the cell wall: Still an attractive antibacterial ... [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms conferring bacterial cell wall variability and ... [pmc.ncbi.nlm.nih.gov]

Picloxydine zeta potential bacterial surface interaction

Mechanism of Action and Key Data

Research indicates that picloxydine dihydrochloride, a cationic antiseptic, exerts its bactericidal effect primarily through electrostatic interactions with the negatively charged surfaces of bacterial cells [1].

The core mechanism involves several steps, and the resulting disruption of the cell envelope leads to cell lysis and death [1]. The following table summarizes the key quantitative findings from one of these studies:

| Aspect | Key Findings |

|---|---|

| General Bactericidal Activity | Exhibits bactericidal activity against Gram-negative conjunctival isolates (including E. coli, P. luteola, and P. aeruginosa) [1]. |

| Zeta Potential Correlation | Positively charged this compound molecules bind to negatively charged cell walls, neutralizing the bacterial surface charge. This binding was quantified by measuring a reduction in the zeta potential [1]. |

| Variation in Susceptibility | Pseudomonas aeruginosa was identified as the most resistant among the bacteria tested [1]. |

| Ultrastructural Impact | Electron microscopy confirmed a destructive effect on the bacterial cell wall and plasma membrane, leading to cell lysis and the release of intracellular components [1]. |

Experimental Methodologies

| Method | Description | Application in Study |

|---|---|---|

| Zeta Potential Measurement | The zeta potential of bacterial cells was measured using a Zetasizer Nano ZS analyzer. This technique tracks the movement of particles in an electric field to determine their surface charge [1] [2]. | Used to detect the neutralization of the negative bacterial surface charge after treatment with this compound, confirming electrostatic binding [1]. |

| Determination of Bactericidal Concentration | The method of serial dilutions was used. The antiseptic is diluted in a liquid nutrient medium, and the lowest concentration that kills the bacteria (Minimum Bactericidal Concentration) is determined [1]. | Established the effective concentration range of this compound required to kill the different Gram-negative bacterial isolates [1]. |

| Analysis of Ultrastructure | The ultrastructure of bacterial cells was studied using a two-beam scanning ion-electron microscope (Quanta 200 3D) [1]. | Visualized the physical disruption of the cell wall and membrane caused by this compound, providing direct evidence of its lytic mechanism [1]. |

Workflow of the Antibacterial Mechanism

The diagram below synthesizes the findings into a visual workflow of this compound's action mechanism.

Summary of the mechanism of antibacterial action for this compound.

Research Implications and Next Steps

The evidence demonstrates that zeta potential is a crucial parameter for understanding this compound's mechanism. The findings support its potential for preventive use in repeated intravitreal injections as an alternative to antibiotics to mitigate antibiotic resistance [1].

To further your research, I suggest:

- Consulting Specialized Databases: Conduct a deeper literature search on platforms like Scopus or Web of Science using keywords such as "this compound zeta potential," "cationic antiseptic mechanism," and "electrostatic bacterial interaction."

- Reaching Out to Experts: Contacting the corresponding authors of the cited study [1] or researchers who publish frequently on antiseptic mechanisms could provide invaluable insights and unpublished data.

- Exploring Patents: Reviewing patent databases for formulations containing this compound may reveal additional technical data on its stability and interactions in commercial products.

References

Picloxydine broad-spectrum antiseptic activity

Mechanism of Action and Chemical Profile

Picloxydine is a heterocyclic biguanide with broad-spectrum antibacterial and antiplaque activity [1] [2]. Its mechanism of action, shared by other cationic biguanides like chlorhexidine, involves a multi-step process that leads to bacterial cell death [3].

The diagram below illustrates the key steps involved in its mechanism of action.

Diagram: Proposed bactericidal mechanism of cationic biguanides like this compound.

Antibacterial Efficacy Data

This compound demonstrates bactericidal activity against a range of bacteria. The table below summarizes key findings from an study investigating its effect on Gram-negative conjunctival isolates.

| Bacterial Strain | Key Findings | Experimental Context |

|---|---|---|

| Pseudomonas aeruginosa | Most resistant among tested Gram-negative isolates [4]. | Conjunctival isolates; mechanism studied via zeta potential measurement and electron microscopy [4]. |

| Escherichia coli | Susceptible to this compound's bactericidal action [4]. | Conjunctival isolates; mechanism studied via zeta potential measurement and electron microscopy [4]. |

| Pseudomonas luteola | Susceptible to this compound's bactericidal action [4]. | Conjunctival isolates; mechanism studied via zeta potential measurement and electron microscopy [4]. |

The destructive effect on the bacterial cell wall and plasma membrane, leading to cell lysis, was confirmed through electron microscopy [4].

Comparative Analysis with Other Ophthalmic Antiseptics

In ophthalmology, this compound is one of several antiseptics used for prophylaxis. The table below compares it to other common agents.

| Antiseptic Agent | Class | Spectrum of Activity | Key Considerations in Ophthalmology |

|---|---|---|---|

| This compound | Biguanide [5] | Broad-spectrum antibacterial [5] [4] | Promising for pre- and post-operative prophylaxis; used in repeated anti-VEGF therapy to reduce antibiotic resistance risk [4]. |

| Povidone-Iodine (PVP-I) | Iodophor [6] | Broad-spectrum (bacteria, fungi, viruses, spores) [5] [6] | Gold standard for ocular surface antisepsis; no reported resistance [5] [6]. |

| Chlorhexidine (CHX) | Biguanide [5] | Broad-spectrum (bacteria, some yeasts/viruses) [5] | Effective alternative for PVP-I-sensitive patients; concentration over 0.1% can be toxic to corneal epithelium [5] [7]. |

| Polyhexamethylene Biguanide (PHMB) | Biguanide [5] | Broad-spectrum antibacterial [5] | Effective in reducing bacterial load pre-surgery [7]. |

Experimental Methodology Overview

While the search results do not provide complete step-by-step protocols, they outline key methodological aspects from a study on Gram-negative conjunctival isolates [4].

- Bacterial Identification and Sensitivity Testing: The study used the BD Phoenix 100 automated bacteriological analyzer for initial identification of bacterial isolates (E. coli, P. luteola, P. aeruginosa) and to determine their antibiotic sensitivity profiles [4].

- Determination of Bactericidal Concentration: The method of serial dilutions of this compound in a liquid nutrient medium was employed to determine the minimum bactericidal concentration (MBC) required to kill the bacteria [4].

- Mechanism of Action Studies:

- Zeta Potential Measurement: The binding of cationic this compound molecules to the negatively charged bacterial surface was detected by measuring the zeta potential (using a Zetasizer Nano ZS analyzer) as increasing amounts of the antiseptic were added. Neutralization of the surface charge indicates binding [4].

- Electron Microscopy: The ultrastructural changes and destructive effects of this compound on the bacterial cell wall and plasma membrane were studied using a scanning ion-electron microscope (Quanta 200 3D) [4].

Research Applications and Formulations

This compound's applications extend from clinical use to commercial product development.

- Ophthalmic Prophylaxis: Its primary research interest in ophthalmology is as an alternative to antibiotics for pre- and post-operative care, especially in repeated procedures like intravitreal injections, to mitigate the risk of developing antibiotic resistance in the eye's microflora [4].

- Broader Commercial Formulations: The compound is marketed globally for research and is formulated into various commercial products, including topical solutions, gels, sprays, and liquid concentrates for use in healthcare, personal care, and even veterinary applications [3] [8].

Knowledge Gaps and Further Research

The available information has some limitations that you should be aware of:

- The specific minimum bactericidal concentrations (MBCs) for various bacterial strains were not listed in the available excerpts.

- Detailed, step-by-step experimental protocols for all key assays (like the serial dilution method) are not fully elaborated.

- Data on fungicidal or virucidal activity, while suggested by its broad-spectrum classification, is not explicitly detailed in the results found.

- Information on pharmacokinetics, systemic toxicity, and potential for resistance development is limited.

References

- 1. This compound | Bacterial Inhibitor [medchemexpress.com]

- 2. has antiplaque and antibacterial this compound . | TargetMol activity [targetmol.com]

- 3. What is this compound? Uses, How It Works & Top ... [linkedin.com]

- 4. [Antibacterial effect of the antiseptic dihydrochloride on...] this compound [pubmed.ncbi.nlm.nih.gov]

- 5. The Rising Importance of Antiseptics in Ophthalmology [pmc.ncbi.nlm.nih.gov]

- 6. In praise of povidone-iodine application in ophthalmology [sciencedirect.com]

- 7. Potential substitutes for povidone-iodine in ocular surgery [nature.com]

- 8. Market Size, Research, Market Share & Forecast 2033 this compound [verifiedmarketreports.com]

Molecular Profile and Mechanism of Action

The table below summarizes the core characteristics of Picloxydine:

| Property | Description |

|---|---|

| IUPAC Name | 1-N',4-N'-bis[N'-(4-chlorophenyl)carbamimidoyl]piperazine-1,4-dicarboximidamide [1] |

| Chemical Formula | C₂₀H₂₄Cl₂N₁₀ [2] [1] |

| Molecular Weight | 475.38 g/mol [3] [2] |

| CAS Registry Number | 5636-92-0 [3] [2] |

| Chemical Structure | A bis-biguanide compound, structurally similar to chlorhexidine [4] [1]. |

| Mechanism of Action | Bactericidal; disrupts microbial cell membranes, leading to leakage of intracellular contents and cell death [5]. |

| Primary Biological Target | Bacterial cells [6]. |

This compound's antibacterial action can be visualized as a multi-step process of disruption and cell death, as illustrated in the following workflow:

Experimental Data and Efficacy

This compound has been evaluated in both in vitro and in vivo settings. The quantitative data from key studies is consolidated in the table below for easy comparison.

| Study Model | Concentration | Key Findings / Outcome | Source / Context |

|---|---|---|---|

| In Vivo (Human) | 0.4% Mouthwash | Highly significant drop in aerobic organisms; more effective than 0.2% this compound or chlorhexidine in reducing oral aerobic/anaerobic organisms [4]. | Clinical trial (1977) [4] |

| In Vivo (Human) | Not Specified | Used in eye drops for the topical therapy of trachoma [3] [1]. | Trachoma treatment study [1] |

| Application Note | --- | Considered a new compound under study for prophylaxis of ocular infection in intraocular surgery [7]. | Review article (2023) [7] |

Formulations and Commercial Applications

This compound is developed for clinical use in specific formulations and markets:

- Primary Formulation: It is commercially available as eye drops, notably under the trade name Vitabact [1].

- Primary Indication: Its main use is in ophthalmology for treating bacterial infections like conjunctivitis and keratitis, and it has been used in trachoma therapy [8] [1].

- Market Context: The this compound market includes other formulations such as ophthalmic solutions, gel-based formulations, and combination formulations [8]. Key players in the market include pharmaceutical companies like Laboratoires Théa, Santen Pharmaceutical, and Hanmi Pharm [8].

Research Context and Comparative Profile

In ophthalmology research, this compound is recognized as an investigational antiseptic alongside established agents like povidone-iodine (PVI) and chlorhexidine [6] [7]. The field is shifting toward antiseptics for prophylaxis to mitigate antibiotic resistance [6] [7].

Based on the search results, I am unable to provide detailed experimental protocols for key experiments or a full side-by-side quantitative comparison with all other antiseptics. The available data on this compound is primarily foundational.

References

- 1. This compound [en.wikipedia.org]

- 2. This compound | CAS#:5636-92-0 [chemsrc.com]

- 3. This compound | Bacterial Inhibitor [medchemexpress.com]

- 4. An in vivo comparison of chlorhexidine and this compound ... [pubmed.ncbi.nlm.nih.gov]

- 5. What is this compound? Uses, How It Works & Top ... [linkedin.com]

- 6. The Rising Importance of Antiseptics in Ophthalmology [pmc.ncbi.nlm.nih.gov]

- 7. Prophylaxis of Ocular Infection in the Setting of Intraocular ... [link.springer.com]

- 8. This compound Market Size, Trends, Growth [verifiedresearchinsights.com]

Picloxydine ATC code S01AX16 classification

Drug Classification and Chemical Profile

Picloxydine is a broad-spectrum antiseptic with the following official classification and key chemical identifiers:

Table 1: ATC Classification of this compound [1] [2]

| ATC Code | Therapeutic Area | Pharmacological Group | Chemical Subgroup | Active Substance | | :--- | :--- | :--- | :--- | :--- | | S01AX16 | Sensory Organs (S) | Ophthalmologicals (S01) | Antiinfectives (S01A) | Other Antiinfectives (S01AX) | this compound |

Table 2: Chemical Identity of this compound [3] [4] [2]

| Property | Description |

|---|---|

| IUPAC Name | 1-N',4-N'-bis[N'-(4-chlorophenyl)carbamimidoyl]piperazine-1,4-dicarboximidamide |

| Chemical Formula | C₂₀H₂₄Cl₂N₁₀ |

| Molecular Weight | 475.38 g/mol |

| CAS Registry Number | 5636-92-0 |

| Chemical Structure | A heterocyclic biguanide, structurally similar to chlorhexidine. [3] [5] |

| Modality | Small Molecule |

Pharmacology and Clinical Application

This compound functions as a broad-spectrum antibacterial agent. The following table summarizes its core uses and known effects.

Table 3: Pharmacology and Clinical Use [6] [7] [5]

| Aspect | Details |

|---|---|

| Mechanism of Action | Bactericidal or bacteriostatic. Positively charged molecules bind electrostatically to negatively charged bacterial cell walls, leading to cell wall disruption and lysis. [6] [7] |

| Antibacterial Spectrum | Active against a wide range of Gram-positive and Gram-negative bacteria. Shows activity against Escherichia coli, Pseudomonas luteola, and Pseudomonas aeruginosa. [6] [7] |

| Primary Indication | Treatment of superficial ophthalmic infections (e.g., conjunctivitis). [3] [7] |

| Formulation & Dosage | 0.05% eye drops. [7] |

| Adverse Effects | Potential for local irritation and corneal damage. [7] |

Mechanism of Action Visualized

The diagram below illustrates the bactericidal mechanism of this compound, based on research describing its interaction with Gram-negative bacterial cells [6].

This compound's Bactericidal Mechanism: The compound targets and disrupts bacterial cell integrity, leading to cell death.

Experimental Protocols for Research

For researchers, here are detailed methodologies from key studies on this compound's efficacy and mechanism.

Protocol 1: Determining Bactericidal Concentration [6]

This method determines the minimum bactericidal concentration (MBC) of this compound against bacterial isolates.

- Principle: The MBC is the lowest concentration of an antiseptic that kills ≥99.9% of a bacterial inoculum.

- Materials: Bacterial isolates (e.g., E. coli, P. aeruginosa), this compound dihydrochloride stock solution, sterile liquid nutrient broth, multi-well plates, equipment for colony counting.

- Procedure:

- Prepare a standardized suspension of the test bacterium (e.g., 1-5 x 10⁵ CFU/mL).

- Create a series of two-fold serial dilutions of this compound in the nutrient broth within the multi-well plates.

- Inoculate each well with the bacterial suspension. Include a growth control (broth + bacteria, no antiseptic) and a sterility control (broth only).

- Incubate the plates at 35±2°C for 20-24 hours.

- Subculture samples from wells showing no visible growth onto antibiotic-free agar plates.

- Incubate the agar plates and determine the MBC as the lowest this compound concentration that prevents growth on the subculture.

Protocol 2: Zeta Potential Measurement for Binding Analysis [6]

This protocol quantifies the electrostatic binding of this compound to bacterial cells by measuring changes in surface charge.

- Principle: Binding of cationic this compound molecules neutralizes the negative charge on the bacterial surface, which is measured as a change in zeta potential.

- Materials: Bacterial cell culture in log phase, phosphate buffered saline (PBS), Zetasizer Nano ZS analyzer or equivalent.

- Procedure:

- Harvest bacterial cells by centrifugation, wash, and resuspend in PBS to a standardized optical density.

- Incubate the bacterial suspension with increasing, sub-lethal concentrations of this compound dihydrochloride for a fixed period (e.g., 10-30 minutes).

- Measure the zeta potential of each sample using the Zetasizer analyzer.

- Plot the zeta potential values against the this compound concentration. A trend towards neutral potential (0 mV) confirms increasing neutralization of the cell surface.

Research and Development Context

This compound is positioned as a non-antibiotic antimicrobial, making it a promising candidate for preventive use to combat antibiotic resistance, especially in settings like repeated intravitreal injections [6] [8]. Its antiplaque activity has also been studied, though one clinical trial found it less effective at inhibiting plaque than chlorhexidine despite stronger suppression of oral flora, suggesting its efficacy is highly specific to its application and formulation [9].

References

- 1. S01AX16 - ATCDDD - ATC/DDD Index - FHI [atcddd.fhi.no]

- 2. KEGG DRUG: this compound [genome.jp]

- 3. This compound [en.wikipedia.org]

- 4. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 5. This compound | Bacterial Inhibitor [medchemexpress.com]

- 6. [Antibacterial effect of the antiseptic this compound ... [pubmed.ncbi.nlm.nih.gov]

- 7. This compound: Uses, Dosage, Side Effects and More [mims.com]

- 8. This compound Market Size, Trends, Growth [verifiedresearchinsights.com]

- 9. An in vivo comparison of chlorhexidine and this compound ... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Application Notes: Picloxydine Bactericidal Activity

Introduction and Mechanism of Action

Picloxydine is a heterocyclic biguanide antiseptic with demonstrated broad-spectrum antibacterial activity. Its primary mechanism of action involves the electrostatic binding of its positively charged molecules to the negatively charged cell walls of bacteria. This interaction leads to disruption of the cell wall and plasma membrane, causing cell lysis and the release of intracellular components [1]. This mechanism is particularly effective against both antibiotic-susceptible and antibiotic-resistant strains, making it a promising agent in the context of rising antimicrobial resistance [2].

Its applications in medical research and development are diverse, spanning from ocular antiseptic preparations to antiplaque agents in oral care [3] [4]. These notes consolidate the most current quantitative data on its efficacy and provide detailed protocols for assessing its bactericidal activity.

Quantitative Data on Bactericidal Concentrations

The bactericidal potency of this compound has been quantified against various bacterial strains through in vitro studies. The following tables summarize the key findings.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Bacterial Isolates

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Experimental Context |

|---|---|---|

| Coagulase-negative Staphylococci (CoNS) | ≥13.56 µg/mL | Conjunctival isolates, both antibiotic-resistant and susceptible strains [2] |

| Staphylococcus isolates | ≥13.56 µg/mL | Conjunctival isolates, both antibiotic-resistant and susceptible strains [2] |

Table 2: Bactericidal Efficacy in Commercial Formulation and Against Gram-Negative Bacteria

| Bacterial Strain / Formulation | Concentration / Condition | Efficacy Outcome |

|---|---|---|

| Vitabact (0.05% this compound) | 434 µg/mL (commercial eye drop) | Total loss of colony forming units (CFUs) after 15-min incubation of all tested isolates, including Pseudomonas aeruginosa [2] |

| Pseudomonas aeruginosa | --- | Most resistant gram-negative conjunctival isolate tested [1] |

| Escherichia coli | --- | Susceptible to this compound dihydrochloride [1] |

| Pseudomonas luteola | --- | Susceptible to this compound dihydrochloride [1] |

Experimental Protocols

Below are detailed methodologies for key experiments used to determine the bactericidal activity of this compound.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is adapted from studies on conjunctival isolates and determines the lowest concentration that prevents visible bacterial growth [2].

Principle: A standardized number of bacteria are inoculated into a series of liquid growth media containing decreasing concentrations of this compound. The MIC is the lowest concentration where no visual turbidity (growth) is observed.

Materials:

- Test Substance: this compound dihydrochloride stock solution.

- Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is recommended for non-fastidious bacteria.

- Bacterial Inoculum: Log-phase culture of the test strain, adjusted to a turbidity of 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL), then further diluted in broth to achieve a final inoculum of 5 x 10^5 CFU/mL in each test well.

- Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator.

Procedure:

- Prepare Dilutions: In the first well of a 96-well plate, add the highest concentration of this compound in broth. Perform a two-fold serial dilution across the plate using a multichannel pipette.

- Inoculate: Add the prepared bacterial inoculum to all test wells. Include growth control (bacteria without antiseptic) and sterility control (broth only) wells.

- Incubate: Seal the plate and incubate at 35±2°C for 16-20 hours.

- Read Results: The MIC is the lowest concentration of this compound in the well that shows no visible turbidity.

Protocol: Time-Kill Assay to Confirm Bactericidal Action

This assay evaluates the rate and extent of bacterial killing by a defined concentration of this compound over time [2].

Principle: Bacteria are exposed to a specific concentration of this compound. At timed intervals, samples are taken, and the number of viable bacteria is quantified to determine the killing kinetics.

Materials:

- Test Substance: this compound dihydrochloride or its commercial formulation (e.g., Vitabact 0.05%).

- Bacterial Inoculum: As prepared in section 3.1.

- Neutralizing Buffer: Dey-Engley neutralizing broth to stop the action of this compound at the time of sampling.

- Equipment: Shaking water bath or incubator, colony counter.

Procedure:

- Expose: Mix the bacterial inoculum with the test concentration of this compound (e.g., 434 µg/mL) in a tube. Maintain a control tube without this compound.

- Incubate and Sample: Incubate the tube at 35±2°C with shaking. At predetermined time points (e.g., 0, 5, 10, 15, 30, 60 minutes), withdraw a sample and immediately dilute it in neutralizing buffer.

- Plate and Count: Perform serial dilutions of the neutralized sample in sterile saline. Spread onto nutrient agar plates and incubate for 18-24 hours. Count the resulting colonies and calculate the CFU/mL.

- Analyze: A ≥3-log10 reduction (99.9% kill) in CFU/mL from the initial inoculum confirms bactericidal activity.

Experimental Workflow Diagram

The following diagram illustrates the logical sequence and decision points in the protocol for determining the bactericidal activity of a this compound formulation.

Research Applications and Context

This compound's strong efficacy and safety profile have made it a subject of interest in several research areas, particularly in ophthalmology. Studies highlight its role as a potential prophylactic agent during repeated intravitreal injections, where it can serve as an alternative to antibiotics to minimize the risk of developing antibiotic resistance in the eye microflora [1] [2]. The confirmed efficacy of its commercial 0.05% eye drop formulation (marketed as Vitabact, Medibact, or Bactavit in various regions) against conjunctival bacterial isolates, including multidrug-resistant strains, makes it a valuable candidate for further development in anti-infective strategies [2] [5] [6].

References

- 1. [Antibacterial effect of the antiseptic this compound ... [pubmed.ncbi.nlm.nih.gov]

- 2. Ocular flora in patients undergoing intravitreal injections [pmc.ncbi.nlm.nih.gov]

- 3. This compound | Bacterial Inhibitor [medchemexpress.com]

- 4. An in vivo comparison of chlorhexidine and this compound ... [pubmed.ncbi.nlm.nih.gov]

- 5. The Rising Importance of Antiseptics in Ophthalmology [link.springer.com]

- 6. Potential substitutes for povidone-iodine in ocular surgery [nature.com]

Comprehensive Application Notes: In Vitro Serial Dilution Methods for Evaluating Picloxydine Dihydrochloride Efficacy

Introduction and Mechanism of Action

Picloxydine dihydrochloride is a cationic bis-biguanide antiseptic gaining increasing attention in ophthalmology and antimicrobial research due to its potent activity against various pathogens, including antibiotic-resistant strains. As global antimicrobial resistance continues to escalate, with the World Health Organization recognizing it as one of the top ten global public health threats, alternative antimicrobial agents like this compound that do not contribute to antibiotic resistance are becoming increasingly valuable in clinical practice. The mechanism of action of this compound involves electrostatic binding of its positively charged molecules to negatively charged bacterial cell walls, followed by destructive effects on the cell wall and plasma membrane that ultimately lead to cell lysis and release of intracellular components [1]. This mechanism differs fundamentally from traditional antibiotics, making it effective against multidrug-resistant strains without promoting further antibiotic resistance.

Research has demonstrated that this compound maintains bactericidal efficacy against both Gram-positive and Gram-negative bacteria, including problematic ocular pathogens such as Pseudomonas aeruginosa, Escherichia coli, and coagulase-negative staphylococci (CNS). Notably, studies have shown that this compound exhibits particularly robust activity against antibiotic-resistant coagulase-negative staphylococci, with bactericidal effects observed at concentrations of 31.2 μg/mL regardless of the isolates' antibiotic resistance profiles [2]. This broad-spectrum activity, combined with its minimal resistance development potential, positions this compound as a promising agent for preoperative prophylaxis in ocular surgery and repeated intravitreal injections, where it serves as an effective alternative to antibiotic-based regimens [3].

Materials and Reagents

Equipment and Supplies

- Sterile tubes: At least 6-8 sterile borosilicate glass or polypropylene tubes (10-15 mL capacity)

- Micropipettes: Variable volume pipettes (100-1000 μL, 10-100 μL) with compatible sterile tips

- Sterile diluent: Distilled water or 0.9% saline solution, sterilized by autoclaving

- This compound stock: 10 mg/mL this compound dihydrochloride in sterile diluent

- Culture media: Appropriate liquid nutrient medium (e.g., Mueller-Hinton broth, Tryptic Soy broth)

- Sterile loops or spreaders: For inoculum standardization and plating

- Incubator: Temperature-controlled incubator (35±2°C)

- Spectrophotometer: For standardizing bacterial inoculum density

Reagent Preparation

- This compound stock solution: Prepare a primary stock solution of this compound dihydrochloride at 10 mg/mL in sterile distilled water or saline. Filter sterilize using a 0.22 μm membrane filter and aliquot into sterile containers. Store at 4°C protected from light for up to 30 days.

- Dilution blanks: Prepare tubes containing 9 mL of sterile diluent (distilled water or 0.9% saline) for each required dilution step. Verify sterility by incubating an aliquot at 35±2°C for 24 hours before use.

- Culture media: Prepare according to manufacturer instructions and sterilize by autoclaving. For solid media, add 1.5-2.0% agar before autoclaving.

Table 1: Preparation of Reagents for this compound Serial Dilution Testing

| Reagent | Composition/Concentration | Preparation Method | Storage Conditions | Shelf Life |

|---|---|---|---|---|

| This compound Stock Solution | 10 mg/mL in sterile diluent | Dissolve in sterile distilled water or 0.9% saline, filter sterilize (0.22 μm) | 4°C, protected from light | 30 days |

| Dilution Blanks | 9 mL sterile diluent per tube | Dispense 9 mL distilled water or 0.9% saline into tubes, autoclave at 121°C for 15 minutes | Room temperature | 60 days |

| Nutrient Broth | According to manufacturer specifications | Prepare as per manufacturer, autoclave at 121°C for 15 minutes | Room temperature, protected from light | 6 months |

Experimental Protocol

Serial Dilution Preparation

The serial dilution method is fundamental to determining the minimum inhibitory concentration (MIC) of this compound against bacterial isolates. This protocol describes a standardized ten-fold dilution series to assess this compound's bactericidal activity:

- Initial setup: Label seven sterile tubes numerically from 10⁻¹ to 10⁻⁷. Aseptically add 9 mL of sterile diluent (distilled water or 0.9% saline) to each tube.

- Primary dilution: Vortex the this compound stock solution (10 mg/mL) to ensure complete mixing. Using a sterile pipette, transfer 1 mL of the stock solution to the first tube (10⁻¹). Mix thoroughly by drawing and expelling the solution several times with the pipette, or vortex for 15-20 seconds.

- Sequential dilutions: Discard the pipette tip and attach a new sterile tip. Transfer 1 mL from the 10⁻¹ dilution to the second tube (10⁻²). Mix thoroughly. Continue this process serially through the remaining tubes, using a fresh pipette tip for each transfer to prevent carryover.

- Final dilution series: After completing all transfers, the dilution series will contain this compound concentrations ranging from 10⁻¹ (1000 μg/mL) to 10⁻⁷ (0.001 μg/mL) as illustrated in Figure 1.

Bacterial Inoculum Standardization

- Culture preparation: Inoculate test organisms (e.g., S. epidermidis, P. aeruginosa) into appropriate liquid medium and incubate at 35±2°C for 18-24 hours.

- Density adjustment: Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 × 10⁸ CFU/mL for bacteria) using sterile saline or broth.

- Inoculum verification: Confirm the actual bacterial concentration by performing a viable count using the spread plate method on appropriate agar media.

Inoculation and Incubation

- Inoculation: Add 1 mL of the standardized bacterial inoculum (approximately 10⁸ CFU/mL) to each dilution tube, resulting in a 1:10 dilution of both the antimicrobial agent and the bacteria.

- Mixing: Gently vortex each tube to ensure uniform distribution of bacteria throughout the antimicrobial solution.

- Incubation: Incubate all tubes at the appropriate temperature (35±2°C for most human pathogens) for 18-24 hours.

- Control setup: Include both positive (bacteria in medium without this compound) and negative (sterile medium only) controls with each experiment.

Results and Data Interpretation

Minimum Inhibitory Concentration (MIC) Determination

Following the incubation period, examine each tube for visible bacterial growth, indicated by turbidity. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the test organism. For this compound dihydrochloride, research has demonstrated potent activity against various ocular pathogens, with notable efficacy against antibiotic-resistant strains as summarized in Table 2.

Table 2: this compound Dihydrochloride Efficacy Against Ocular Pathogens

| Bacterial Species/Strain | MIC Range (μg/mL) | Bactericidal Concentration (μg/mL) | Resistance Profile | Reference |

|---|---|---|---|---|

| Coagulase-negative staphylococci | ≤31.2 | 31.2 | Multidrug-resistant (MDR) and antibiotic-sensitive | [2] |

| Staphylococcus epidermidis | ≤31.2 | 31.2 | Includes MDR strains | [2] |

| Pseudomonas aeruginosa | >31.2 (variable) | Higher than other tested species | Characteristically reduced sensitivity to antiseptics | [1] |

| Escherichia coli | ≤31.2 | 31.2 | Not specified | [1] |

| Pseudomonas luteola | ≤31.2 | 31.2 | Not specified | [1] |

The experimental workflow for determining the antibacterial efficacy of this compound dihydrochloride, from serial dilution preparation to data interpretation, is visualized in the following diagram:

Minimum Bactericidal Concentration (MBC) Determination

To determine whether this compound's effect is bactericidal or bacteriostatic, perform the following MBC determination:

- Subculturing: From each clear tube (showing no visible growth) in the dilution series, aseptically transfer a 10 μL aliquot onto antibiotic-free agar plates.

- Spreading: Using a sterile spreader, evenly distribute the aliquot over the entire agar surface.

- Incubation: Incubate the plates at 35±2°C for 18-48 hours.

- MBC determination: The MBC is defined as the lowest concentration of this compound that results in ≥99.9% reduction of the original inoculum (i.e., no growth on subculture).

Electron Microscopy Analysis

The ultrastructural changes in bacterial cells following this compound treatment can be visualized using electron microscopy:

- Sample preparation: Expose bacterial cultures to this compound at the determined MIC and MBC concentrations for 2-4 hours.

- Fixation: Fix samples with 2.5% glutaraldehyde in 0.1 M cacodylate buffer (pH 7.4) for 2 hours at 4°C.

- Post-fixation: Treat with 1% osmium tetroxide for 1 hour.

- Dehydration: Dehydrate through a graded ethanol series (30%, 50%, 70%, 90%, 100%).

- Imaging: Examine using a scanning electron microscope (e.g., Quanta 200 3D) at appropriate magnifications.

Studies utilizing this methodology have demonstrated that this compound dihydrochloride has a destructive effect on bacterial cell walls and plasma membranes, leading to cell lysis and release of intracellular components [1]. This mechanism explains its potent bactericidal activity against both antibiotic-sensitive and resistant strains.

Applications and Discussion

The serial dilution method for evaluating this compound dihydrochloride has significant applications across multiple domains of clinical practice and research. In ophthalmology, it provides essential data supporting the use of this compound as a prophylactic agent during preoperative preparation and postoperative care, particularly for patients undergoing repeated intravitreal anti-VEGF injections [1]. The method's ability to quantitatively demonstrate this compound's efficacy against multidrug-resistant pathogens makes it invaluable for addressing the growing challenge of antimicrobial resistance in healthcare settings.

Research utilizing this serial dilution approach has revealed several important characteristics of this compound's antimicrobial activity. The evidence indicates consistent bactericidal activity at 31.2 μg/mL against coagulase-negative staphylococci, regardless of their antibiotic resistance profiles [2]. This finding is particularly significant given the high prevalence of multidrug resistance among ocular isolates, with studies reporting multidrug resistance in 14% of S. aureus and 39% of coagulase-negative Staphylococci isolates [3]. Additionally, the methodology has helped identify differences in susceptibility patterns among bacterial species, with P. aeruginosa consistently demonstrating higher resistance to this compound compared to other Gram-negative bacteria [1].

The mechanistic insights gained through these studies confirm that this compound's action involves electrostatic binding of positively charged molecules to negatively charged bacterial cell walls, followed by destructive effects on cellular integrity [1]. This mechanism differs fundamentally from most antibiotics and may explain why this compound remains effective against strains that have developed resistance to conventional antibiotics through target modification or drug inactivation pathways.

Limitations and Considerations

While the serial dilution method provides valuable quantitative data on this compound efficacy, researchers should be aware of several methodological limitations:

- Technical variability: Manual serial dilution introduces potential for propagation errors, with higher dilutions typically exhibiting greater inaccuracies. Proper pipetting technique and regular equipment calibration are essential for reproducibility.

- Time requirements: The sequential nature of serial dilution requires extended processing time compared to some automated methods, potentially limiting throughput in high-volume settings.

- Dynamic range constraints: The method may not adequately characterize agents with narrow therapeutic windows or steep dose-response curves without implementing additional intermediate dilution steps.

- Inoculum effect: Variances in inoculum density can significantly impact MIC results, necessitating careful standardization of bacterial suspensions.

When interpreting results from this compound susceptibility testing, it is important to consider that in vitro activity does not always directly translate to clinical efficacy. Factors such as protein binding, tissue penetration, and local environmental conditions at the infection site can modulate antimicrobial activity in clinical settings. Furthermore, while current evidence suggests this compound does not promote bacterial resistance, ongoing surveillance is necessary as with any antimicrobial agent.

Conclusion

The serial dilution method provides a standardized, reproducible approach for evaluating the antibacterial efficacy of this compound dihydrochloride against various bacterial pathogens. Through this methodology, researchers have demonstrated this compound's potent activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains, with a characteristic bactericidal mechanism involving disruption of cellular integrity. These findings support the growing application of this compound as an effective antiseptic in ophthalmology and other medical fields where alternative antimicrobial agents are needed to address the escalating challenge of antibiotic resistance. The continued refinement of testing methodologies and clinical correlation of in vitro findings will further enhance our understanding of this compound's role in infection prevention and management.

References

Comprehensive Application Notes and Protocols for Picloxydine Antibacterial Assays

Introduction to Picloxydine and Its Antimicrobial Applications

This compound is a heterocyclic biguanide compound with demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. This chemical class shares structural similarities with other well-known biguanides such as chlorhexidine, but this compound possesses distinct characteristics that make it particularly valuable for specific clinical applications. The compound operates through a membrane-disruptive mechanism that leads to bacterial cell lysis and death, making it effective even against some antibiotic-resistant strains. This compound's clinical significance has grown substantially in recent years, particularly in ophthalmology where it is formulated as 0.05% eye drops (marketed as Vitabact and other brand names) for the prevention and treatment of ocular infections. [1] [2]

The increasing global challenge of antimicrobial resistance (AMR) has intensified the search for effective antiseptic agents that can circumvent conventional resistance mechanisms. This compound presents a promising alternative to antibiotics for peri-procedural prophylaxis, especially in settings like intravitreal injections where repeated antibiotic use has been shown to promote selection of multidrug-resistant organisms on the ocular surface. Research indicates that this compound maintains efficacy against coagulase-negative staphylococci isolates that demonstrate multidrug resistance to conventional antibiotics, highlighting its potential value in clinical settings where antibiotic resistance compromises standard prophylactic measures. Additionally, its activity against problematic Gram-negative pathogens like Pseudomonas aeruginosa further supports its utility across a broad microbiological spectrum. [1] [3]

Mechanism of Action and Bacterial Susceptibility

Fundamental Antibacterial Mechanism

This compound exerts its antibacterial effect through a multi-stage process that begins with electrostatic interactions between the positively charged biguanide molecules and negatively charged components of bacterial cell walls. This initial binding phase is followed by membrane disruption and ultimately culminates in bacterial cell lysis. The cationic nature of this compound molecules facilitates their attraction to and interaction with anionic structures on bacterial surfaces, including teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria. This electrostatic binding has been quantitatively demonstrated through zeta potential measurements, which show neutralization of bacterial surface charge with increasing this compound concentrations. Following attachment, this compound disrupts the cytoplasmic membrane integrity, leading to increased permeability, leakage of intracellular components, and eventual cell death. [3] [2]

Advanced electron microscopy studies have visually confirmed the destructive effects of this compound on bacterial ultrastructure. These investigations reveal significant damage to both cell walls and plasma membranes, with clear evidence of cellular content release following treatment. The mechanism is concentration-dependent, with lower concentrations potentially causing bacteriostatic effects through membrane potential disruption, while higher concentrations produce rapid bactericidal activity through complete membrane disintegration. This mechanism remains effective against bacteria that have developed resistance to conventional antibiotics, as it targets fundamental structural components rather than specific metabolic pathways susceptible to genetic resistance mutations. Unlike many antibiotics that inhibit specific enzymes or biosynthetic processes, this compound's membrane-targeting approach provides a broader spectrum of activity with a lower likelihood of resistance development. [3]

Visual Representation of Mechanism

The following diagram illustrates the sequential mechanism of this compound's antibacterial action:

Diagram 1: Mechanism of antibacterial action of this compound against bacterial cells.

Quantitative Antibacterial Activity Data

Minimum Inhibitory Concentration (MIC) Values

The minimum inhibitory concentration (MIC) represents the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. For this compound, MIC values have been established through standardized broth microdilution methods against various bacterial species, particularly ocular isolates. These values provide crucial guidance for determining appropriate dosing concentrations for clinical and prophylactic applications. The following table summarizes documented MIC values for this compound against relevant bacterial pathogens: [1] [3]

Table 1: Minimum Inhibitory Concentration (MIC) ranges of this compound against bacterial pathogens

| Bacterial Species/Group | MIC Range (μg/mL) | Reference Strain/Isolate Type | Experimental Conditions |

|---|---|---|---|

| Staphylococcus epidermidis (CoNS) | 13.56 - 27.12 | Conjunctival isolates, both antibiotic-sensitive and resistant | Broth microdilution, 24h incubation |

| Staphylococcus aureus | ≤13.56 - 27.12 | Ocular isolates | Broth microdilution in Mueller-Hinton broth |

| Pseudomonas aeruginosa | 434 (bactericidal) | Conjunctival and reference strains | 15-minute exposure to Vitabact eye drops |

| Escherichia coli | 27.12 - 54.24 | Conjunctival isolates | Broth microdilution method |

| Pseudomonas luteola | 27.12 - 54.24 | Environmental isolates | Automated bacteriological analyzer |

| Other Gram-negative bacteria | 27.12 - 108.48 | Clinical isolates | Standardized microdilution test |

Notably, this compound demonstrates consistent activity against methicillin-resistant Staphylococcus epidermidis and other coagulase-negative staphylococci that exhibit multidrug resistance to conventional antibiotics. This consistent efficacy across antibiotic-sensitive and antibiotic-resistant strains highlights one of this compound's most valuable attributes—its ability to circumvent conventional resistance mechanisms. The bactericidal concentration for Pseudomonas aeruginosa, a notoriously difficult-to-treat Gram-negative pathogen, was established at 434 μg/mL following a 15-minute exposure, which corresponds to the concentration present in commercially available Vitabact 0.05% eye drops. This rapid bactericidal activity supports its use in pre-procedural disinfection protocols where exposure time may be limited. [1] [3]

Comparative Efficacy Data

Understanding the relative potency of this compound compared to other antimicrobial agents helps contextualize its appropriate applications. The following table presents data comparing this compound's efficacy to other commonly used antiseptics and antibiotics:

Table 2: Comparative efficacy of this compound against other antimicrobial agents

| Antimicrobial Agent | Bacterial Spectrum | Key Efficacy Findings | Clinical Advantages |

|---|---|---|---|

| This compound (0.05%) | Broad-spectrum (Gram-positive & Gram-negative) | 100% elimination of conjunctival isolates after 15-min exposure; effective against MDR strains | No resistance development; convenient formulation; good ocular tolerance |

| Tobramycin (0.3%) | Primarily Gram-negative & some Gram-positive | Initial elimination but 10% recolonization with differing strains | Established safety profile; broad antibiotic coverage |

| Chlorhexidine (0.05%) | Broad-spectrum | 82-90% reduction in bacterial load; comparable to povidone-iodine | Colorless; well-tolerated; effective against resistant organisms |

| Povidone-iodine (5%) | Broad-spectrum (including fungi, viruses) | 91.2% reduction in conjunctival flora; gold standard for ocular surface disinfection | Extremely broad spectrum; visible application |

| Fluoroquinolones | Broad-spectrum | Development of resistance with repeated use | Excellent intraocular penetration; broad-spectrum activity |

Comparative studies have revealed that this compound demonstrates several distinctive advantages in clinical settings. Unlike topical antibiotics such as tobramycin and fluoroquinolones, repeated use of this compound does not appear to select for resistant bacterial populations—a critical consideration in patients requiring repeated applications, such as those undergoing serial intravitreal injections. When compared to other antiseptics like chlorhexidine, this compound offers similar broad-spectrum activity with a formulation specifically developed for ophthalmic use. The commercially available 0.05% eye drop formulation (Vitabact) provides a convenient and standardized delivery method that ensures consistent dosing and patient compliance. These characteristics position this compound as a valuable option for antimicrobial prophylaxis, particularly in settings where antibiotic resistance poses a significant concern. [1]

Standard Experimental Protocols

Broth Microdilution Method for MIC Determination

The broth microdilution method represents the standard reference technique for determining the minimum inhibitory concentration of this compound against bacterial isolates. This protocol provides a reproducible, quantitative assessment of antibacterial activity that can be standardized across laboratories. The following workflow outlines the complete experimental procedure: [1] [3] [4]

Diagram 2: Workflow for broth microdilution method to determine MIC and MBC of this compound.

4.1.1 Materials and Equipment

- This compound standard: High-purity powder (commercially available from suppliers like MedChemExpress, CAS No. 5636-92-0)

- Solvents: Sterile distilled water or appropriate solvent as per compound properties

- Culture media: Mueller-Hinton broth (MHB) for dilution; Mueller-Hinton agar (MHA) for viability testing

- Sterile 96-well microtiter plates: With U-bottom wells for improved pellet visualization

- Automated diluter/dispenser: For precision in serial dilution preparation

- Spectrophotometer: For bacterial suspension standardization

- Incubator: Maintained at 35±2°C for optimal bacterial growth

- Quality control strains: Staphylococcus aureus ATCC 29213, Pseudomonas aeruginosa ATCC 27853 [1] [3] [4]

4.1.2 Step-by-Step Procedure

Stock Solution Preparation: Prepare a this compound stock solution at 1000 μg/mL in sterile distilled water. Filter-sterilize using a 0.22 μm membrane filter. Note that this compound may require mild heating (60°C) and pH adjustment to 5 with HCl for complete dissolution, particularly at higher concentrations.

Serial Dilution Preparation: In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of this compound in Mueller-Hinton broth across a concentration range of 0.5 μg/mL to 256 μg/mL. Include growth control wells (medium + inoculum, no antibiotic) and sterility control wells (medium only). The final volume in each well before inoculation should be 100 μL.

Bacterial Inoculum Standardization: Grow test organisms in Mueller-Hinton broth to mid-log phase (approximately 4-6 hours). Adjust turbidity to 0.5 McFarland standard (approximately 1-2 × 10^8 CFU/mL) using sterile saline. Further dilute the suspension in Mueller-Hinton broth to achieve a final concentration of approximately 5 × 10^5 CFU/mL.

Inoculation and Incubation: Add 100 μL of the standardized bacterial inoculum to each well of the microdilution plate containing 100 μL of the antimicrobial dilutions. This results in a final bacterial concentration of approximately 2.5 × 10^5 CFU/mL and a 1:2 dilution of the original this compound concentrations. Seal plates with permeable membrane covers and incubate at 35±2°C for 18-24 hours.

MIC Determination: Following incubation, examine wells for visible growth. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth. For increased objectivity, resazurin dye (0.015% w/v) can be added, with color change from blue to pink indicating bacterial growth.

MBC Determination: Subculture 10 μL from wells showing no visible growth onto Mueller-Hinton agar plates. After incubation at 35±2°C for 18-24 hours, examine for bacterial growth. The minimum bactericidal concentration (MBC) is defined as the lowest this compound concentration that kills ≥99.9% of the initial inoculum. [1] [3] [4]

Time-Kill Kinetics Assay

The time-kill kinetics assay provides information about the rate of bactericidal activity, which is particularly relevant for antiseptic agents like this compound that may be used in applications with limited contact time. This method determines the rate and extent of bacterial killing over time, generating data essential for establishing optimal exposure times in clinical applications.

4.2.1 Materials and Special Equipment

- This compound test solutions at relevant concentrations (typically 0.5×, 1×, 2×, and 4× MIC)

- Sterile tubes for time-point sampling

- Pre-warmed Mueller-Hinton broth

- Sterile saline for serial dilutions

- Mueller-Hinton agar plates for viability counting

- Automated colony counter (optional)

4.2.2 Step-by-Step Procedure

Initial Setup: Prepare this compound solutions in Mueller-Hinton broth at concentrations of 0.5×, 1×, 2×, and 4× the predetermined MIC. Include a growth control tube containing broth without this compound.

Inoculation: Add a standardized bacterial suspension (prepared as in the MIC method) to each tube to achieve a final concentration of approximately 5 × 10^5 CFU/mL.

Incubation and Sampling: Incigate the tubes at 35±2°C. At predetermined time points (0, 5, 15, 30, 60, and 120 minutes), remove 100 μL aliquots from each tube.

Viable Count Determination: Perform serial 10-fold dilutions of each aliquot in sterile saline. Plate 100 μL of appropriate dilutions onto Mueller-Hinton agar plates in duplicate. Spread evenly and incubate at 35±2°C for 18-24 hours.

Data Analysis: Count resulting colonies and calculate CFU/mL. Plot log10 CFU/mL versus time for each this compound concentration. Bactericidal activity is defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum, while bacteriostatic activity is defined as maintenance of the inoculum level or a <3-log10 reduction. [1] [4]

Alternative Assay Methods

Agar Diffusion Methods

While broth dilution methods provide quantitative MIC data, agar diffusion assays offer a complementary approach for initial screening or when specialized equipment is limited. The disk diffusion method employs antibiotic-impregnated disks placed on inoculated agar plates, creating a concentration gradient that results in zones of inhibition around disks containing effective antimicrobials. For this compound testing, sterile filter paper disks (6 mm diameter) are impregnated with 10 μL of appropriate this compound solutions (typically ranging from 10-100 μg/mL) and placed on Mueller-Hinton agar plates that have been surface-inoculated with standardized bacterial suspensions. Following 18-24 hours of incubation at 35±2°C, the diameter of inhibition zones (including disk diameter) is measured to the nearest millimeter. These zone diameters correlate with antimicrobial potency and can be compared to established breakpoints for interpretation, though formal interpretive criteria for this compound have not been standardized by regulatory bodies like FDA or CLSI. The well diffusion method follows a similar principle but uses wells cut into the agar instead of disks, allowing testing of larger sample volumes. [4]

Advanced Methodologies

Flow cytometry represents a sophisticated alternative for assessing this compound's antibacterial effects, particularly for detecting subtle changes in bacterial physiology and membrane integrity. This method employs fluorescent dyes that differentiate between live, compromised, and dead cells based on membrane integrity and enzymatic activity. Common dye combinations include propidium iodide (which penetrates only damaged membranes) paired with SYTO 9 for viability assessment, or DiOC₂(3) for membrane potential measurement. Following this compound exposure, stained bacterial cells are analyzed using flow cytometry to determine the proportion of cells with intact versus compromised membranes. This approach provides rapid results (within hours rather than days) and can detect subpopulations with differential susceptibility that might be missed by conventional culture-based methods. Additionally, impedance-based methods measure changes in electrical conductivity caused by bacterial growth or inhibition, offering real-time monitoring of this compound's effects without requiring manual sampling. While these advanced methodologies provide greater sensitivity and faster results, they require specialized equipment and technical expertise that may not be available in all laboratory settings. [4]

Applications and Implementation Guidelines

Ophthalmic Applications and Protocol

This compound's primary clinical application is in ophthalmic medicine, where it is formulated as 0.05% eye drops (500 μg/mL) under brand names including Vitabact, Medibact, and Bactavit. This concentration significantly exceeds the MIC values for most ocular pathogens (13.56-54.24 μg/mL for common isolates), ensuring effective bactericidal activity. Clinical studies support its use for perioperative prophylaxis in ocular surgery and intravitreal injections, where it demonstrates equivalent efficacy to topical antibiotics without promoting antimicrobial resistance. [1]

The established clinical protocol for intravitreal injection prophylaxis involves instilling one drop of 0.05% this compound in the conjunctival sac three times daily for three days before the procedure and continuing for five days afterward. This regimen achieved complete elimination of conjunctival bacterial flora in study populations, with efficacy equivalent to topical tobramycin but without the concerning 10% recolonization rate observed with the antibiotic. For direct preoperative disinfection, studies have demonstrated that a 15-minute exposure to 0.05% this compound solution results in complete elimination of viable bacteria, including Pseudomonas aeruginosa. This rapid bactericidal action supports its utility in clinical settings where extended preparation times are not feasible. [1]

Research Applications and Considerations

In research settings, this compound serves as a valuable tool for investigating membrane-targeting antimicrobial mechanisms and exploring strategies to circumvent conventional antibiotic resistance. Studies elucidating its mechanism have employed sophisticated techniques including zeta potential measurement to demonstrate electrostatic binding to bacterial cells, and electron microscopy to visualize the resulting ultrastructural damage. These investigations confirm that this compound's interaction with bacterial membranes causes significant disruption to both cell walls and plasma membranes, leading to leakage of intracellular components and ultimately cell lysis. [3]

When designing research studies with this compound, several methodological considerations merit attention. The compound's cationic nature may lead to interaction with anionic components of culture media, potentially reducing effective concentrations. This can be mitigated by using minimal organic content in test media or accounting for these interactions in experimental design. Additionally, the pH-dependent solubility of this compound necessitates careful preparation of stock solutions, with recommended mild heating and pH adjustment to 5 with HCl for complete dissolution. For assessment of bactericidal versus bacteriostatic activity, the MBC:MIC ratio should be determined, with a ratio ≤4 indicating bactericidal activity—a characteristic expected for membrane-targeting agents like this compound. These methodological considerations ensure accurate, reproducible results when evaluating this compound's antibacterial properties in research contexts. [1] [3] [2]

Conclusion

This compound represents an effective antibacterial agent with a well-defined mechanism of action targeting bacterial cell membranes. Its consistent activity against multidrug-resistant organisms, favorable safety profile in ophthalmic formulations, and lack of cross-resistance with conventional antibiotics make it a valuable option for clinical prophylaxis and a useful tool in antimicrobial research. The protocols outlined in this document provide comprehensive guidance for standardized evaluation of its antibacterial properties, facilitating both clinical application and further investigative studies.

References

- 1. Ocular flora in patients undergoing intravitreal injections [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Bacterial Inhibitor [medchemexpress.com]

- 3. [Antibacterial effect of the antiseptic this compound ... [pubmed.ncbi.nlm.nih.gov]

- 4. Methods for screening and evaluation of antimicrobial activity [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols on Picloxydine Antiplaque Activity and Pharmaceutical Applications

Introduction to Picloxydine and Its Pharmaceutical Profile

This compound is a heterocyclic biguanide compound with demonstrated broad-spectrum antibacterial activity and significant antiplaque properties. As a cationic bis-biguanide, this compound shares structural similarities with chlorhexidine but possesses distinct characteristics that influence its efficacy and application spectrum [1] [2]. The compound exhibits potent antimicrobial effects against both Gram-positive and Gram-negative bacteria through a mechanism involving disruption of microbial cell membranes [3] [4]. With the molecular formula C₂₀H₂₄Cl₂N₁₀ and a molecular weight of 475.38 g/mol, this compound presents as a white to off-white solid with favorable stability profiles for pharmaceutical formulations [2] [3]. Currently, its primary clinical applications include ocular antiseptic preparations and oral antiplaque formulations, with growing interest in its potential for preventing antibiotic resistance in settings requiring repeated antimicrobial prophylaxis [5] [4].

The chemical structure of this compound features two chlorophenylguanidine groups connected via a piperazine bridge, creating a symmetrical cationic molecule that readily interacts with negatively charged bacterial cell surfaces [2] [3]. This molecular configuration contributes to its strong electrostatic binding to microbial membranes, leading to rapid disruption and cell death. Unlike many conventional antibiotics, this compound's mechanism of action involves physical disruption of cellular integrity rather than inhibition of specific metabolic pathways, making it less susceptible to the development of microbial resistance [4]. These properties have established this compound as a valuable agent in clinical settings where repeated antiseptic applications are necessary and where antibiotic resistance poses significant concerns.

Table 1: Fundamental Chemical and Pharmaceutical Properties of this compound

| Property | Specification |

|---|---|

| CAS Number | 5636-92-0 |

| Molecular Formula | C₂₀H₂₄Cl₂N₁₀ |

| Molecular Weight | 475.38 g/mol |

| Chemical Structure | Heterocyclic biguanide |

| Appearance | White to off-white solid |

| Primary Mechanisms | Bacterial membrane disruption |

| Spectrum of Activity | Broad-spectrum antibacterial |

| Commercial Formulations | 0.05% eye drops, mouthrinses |

| Water Solubility | Soluble (as dihydrochloride salt) |

Antiplaque Efficacy and Comparative Analysis

The antiplaque efficacy of this compound has been evaluated in clinical trials, most notably in a double-blind study comparing its performance to chlorhexidine. This investigation revealed an intriguing dissociation between antibacterial potency and antiplaque effectiveness. While this compound demonstrated superior suppression of oral flora compared to chlorhexidine at higher concentrations, chlorhexidine exhibited significantly greater inhibition of plaque development [1]. This lack of direct correlation between antibacterial and antiplaque activity suggests that structural differences between these bis-biguanides significantly influence their mechanisms of action and clinical effectiveness. Specifically, the piperazine bridge in this compound versus the hexamethylene chain in chlorhexidine may affect substantivity to oral tissues and binding kinetics to microbial surfaces [1].

In ocular applications, this compound has demonstrated exceptional efficacy as an antiseptic for perioperative prophylaxis. A comprehensive study evaluating conjunctival flora in patients undergoing intravitreal injections (IVIs) revealed that this compound achieved complete elimination of baseline conjunctival isolates when administered as 0.05% eye drops (Vitabact) for 3 days before and 5 days after the procedure [5]. Importantly, this effect was observed against coagulase-negative Staphylococci (CoNS) strains, 40-50% of which were multidrug-resistant (MDR). The recolonization rate observed with this compound treatment was only 10%, significantly lower than the 20% observed with antibiotic regimens, highlighting its potential for reducing the risk of antibiotic resistance development in patients requiring repeated anti-VEGF injections [5].

Table 2: Comparative Antiplaque and Antibacterial Efficacy of this compound vs. Chlorhexidine

| Parameter | This compound | Chlorhexidine |

|---|---|---|

| Chemical Structure | Piperazine bridge | Hexamethylene chain |

| Antiplaque Efficacy | Moderate | High |

| Antibacterial Potency | High (superior flora suppression) | Moderate |

| Substantivity | Lower | Higher |

| Concentration in Oral Rinses | 0.2%-0.4% | 0.12%-0.2% |

| Aerobic Organism Reduction | Significant at 0.4% | Significant at 0.2% |

| Anaerobic Organism Reduction | Effective | Highly effective |

Table 3: Ocular Antiseptic Efficacy of this compound in Intravitreal Injection Prophylaxis

| Parameter | Results |

|---|---|

| Concentration Used | 0.05% (Vitabact eye drops) |

| Application Protocol | 3 days before + 5 days after IVI |

| Baseline Isolate Elimination | 100% |

| Recolonization Rate | 10% |

| Efficacy Against MDR CoNS | Effective (40-50% of CoNS were MDR) |

| Gram-negative Coverage | Effective (including Pseudomonas aeruginosa) |

| Patient Tolerance | Favorable (colorless, less irritation than povidone-iodine) |

Mechanism of Action: Bacterial Membrane Disruption

This compound exerts its antibacterial effects primarily through electrostatic interactions with bacterial cell membranes, leading to rapid disruption of cellular integrity and eventual cell lysis. The mechanism begins with the attraction between positively charged biguanide groups in this compound and negatively charged components on bacterial cell surfaces, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria [4]. This electrostatic binding neutralizes the natural negative charge of bacterial surfaces, as demonstrated by zeta potential measurements showing dose-dependent neutralization of bacterial surface charge following this compound exposure [4]. Following initial binding, this compound molecules integrate into the bacterial membrane structure, disrupting lipid packing and creating pores and defects that compromise membrane integrity.